molecular formula C15H18N2O3S2 B4666461 N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide

N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide

Cat. No. B4666461
M. Wt: 338.4 g/mol
InChI Key: FMDMITMSARKEPS-UHFFFAOYSA-N
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Description

N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide, also known as BPTES, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is a crucial step in the metabolism of cancer cells. BPTES has been extensively studied for its potential use in cancer therapy.

Mechanism of Action

N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide binds to the active site of glutaminase and inhibits its activity. This results in a decrease in the production of glutamate, which is necessary for the growth and survival of cancer cells. N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to selectively target cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to decrease the levels of various metabolites, such as glutamate, α-ketoglutarate, and lactate, in cancer cells. N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied for its potential use in cancer therapy, and there is a wealth of literature on its mechanism of action and biochemical effects. However, N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has some limitations as well. It has poor solubility in water, which can make it difficult to work with in some experiments. It also has limited efficacy in some cancer cell lines, which may limit its clinical utility.

Future Directions

There are several future directions for the study of N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide. One area of research is the development of more potent and selective glutaminase inhibitors. Another area of research is the investigation of the combination of N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide with other cancer therapies, such as immunotherapy. The use of N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide in combination with other metabolic inhibitors is also an area of interest. Finally, the development of N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide analogs with improved solubility and pharmacokinetics is an important area of research.

Scientific Research Applications

N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential use in cancer therapy. Glutamine is a crucial nutrient for cancer cells, and the inhibition of glutaminase using N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to have anti-tumor effects in various cancer cell lines and animal models. N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-2-3-10-16-22(19,20)13-8-6-12(7-9-13)17-15(18)14-5-4-11-21-14/h4-9,11,16H,2-3,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDMITMSARKEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795015
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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